molecular formula C12H9N5O2S B2763069 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 904011-80-9

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2763069
CAS RN: 904011-80-9
M. Wt: 287.3
InChI Key: GGZSVFBAFUZBBF-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide, also known as OTAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and molecular biology.

Scientific Research Applications

Synthesis and Characterization

The chemical compound , though not directly mentioned, relates closely to research on derivatives and analogs involving benzotriazinyl and thiazolyl groups. These compounds are synthesized and characterized for various applications, notably for their antibacterial and antimicrobial properties. For instance, novel series of derivatives containing quinoline linkage have been synthesized, showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015). Additionally, 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus were synthesized and evaluated for antimicrobial activity, demonstrating promising results against various microbial strains (Rezki, 2016).

Antimicrobial and Antitumor Activity

The synthesized compounds, such as 2-mercaptobenzimidazole derivatives, have shown significant in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022). Moreover, compounds bearing heterocyclic rings attached to benzothiazole structures have been evaluated for antitumor activity, with some demonstrating considerable activity against various cancer cell lines, indicating their potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Theoretical and Computational Investigations

Theoretical investigations and molecular docking studies on sulfonamide derivatives for potential antimalarial and COVID-19 applications have provided insights into their reactivity and ADMET properties. These studies suggest the utility of such compounds in designing drugs with specific targeting capabilities (Fahim & Ismael, 2021).

Drug-likeness and ADME Prediction

In silico approaches have been employed to predict drug-likeness and ADMET properties of newly synthesized compounds, providing valuable information for further drug development processes. Such studies help in identifying compounds with favorable pharmacokinetic and pharmacodynamic profiles, essential for successful drug development (Pandya et al., 2019).

properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c18-10(14-12-13-5-6-20-12)7-17-11(19)8-3-1-2-4-9(8)15-16-17/h1-6H,7H2,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZSVFBAFUZBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide

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